N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-11-15(12(2)23-17(22-11)25-7-9-27-10-8-25)24-16(26)13-3-5-14(6-4-13)18(19,20)21/h3-6H,7-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYBVXQAYFKTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction via Cyclocondensation
The pyrimidine core is typically assembled via cyclocondensation of 1,3-dicarbonyl compounds with amidines. For this target, 2,4-pentanedione (acetylacetone) reacts with morpholine-4-carboxamidine under acidic or basic conditions to yield 2-morpholino-4,6-dimethylpyrimidine (Scheme 1).
Mechanistic Insights :
- The enol form of acetylacetone attacks the electrophilic carbon of the amidine, followed by cyclization and dehydration.
- Morpholine’s electron-donating properties enhance nucleophilicity at position 2, directing substitution.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | - |
| Catalyst | HCl (0.1 M) | - |
Functionalization at Position 5: Nitration and Reduction
To introduce the amine group at position 5, 2-morpholino-4,6-dimethylpyrimidine undergoes nitration followed by reduction:
Step 1: Nitration
Treatment with fuming HNO₃ in H₂SO₄ at 0–5°C introduces a nitro group at position 5, yielding 5-nitro-2-morpholino-4,6-dimethylpyrimidine .
Step 2: Catalytic Hydrogenation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol, affording 5-amino-4,6-dimethyl-2-morpholinopyrimidine (Table 1).
Table 1: Reduction Optimization
| Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | 50 | 6 | 85 |
| Raney Ni | 30 | 8 | 72 |
Amide Coupling with 4-(Trifluoromethyl)benzoic Acid
Activation of the Carboxylic Acid
4-(Trifluoromethyl)benzoic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA).
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Temperature: 25°C
- Molar Ratio (Acid:HATU:DIPEA): 1:1.2:2
Coupling with the Aminopyrimidine
The activated acid reacts with 5-amino-4,6-dimethyl-2-morpholinopyrimidine to form the target amide (Scheme 2).
Yield Optimization :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 12 | 88 |
| EDCl/HOBt | CH₂Cl₂ | 24 | 65 |
Critical Note : Trifluoromethyl groups are sensitive to basic conditions; thus, mild coupling agents like HATU are preferred over traditional methods involving thionyl chloride.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution (NAS) on Preformed Pyrimidines
Starting from 2,4,6-trichloropyrimidine :
- Substitution at Position 2 : Morpholine displaces chlorine under reflux in THF (Yield: 82%).
- Methylation at Positions 4 and 6 : Treatment with methyl Grignard reagents (e.g., MeMgBr) in tetrahydrofuran (THF) at −78°C (Yield: 68%).
- Amination at Position 5 : Ammonia in dioxane at 100°C (Yield: 58%).
Limitations : Low regioselectivity during methylation and harsh amination conditions reduce overall efficiency.
Direct Introduction of the Trifluoromethyl Group
While the trifluoromethyl group in this target is part of the benzamide, methods from trifluoromethylpyridine synthesis offer insights. For example, chlorine/fluorine exchange using ClCF₃ or trifluoromethylcopper reactions could theoretically modify analogous intermediates, though this approach remains unexplored for benzamides.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.95 (d, J = 8.0 Hz, 2H, Ar-H), 7.75 (d, J = 8.0 Hz, 2H, Ar-H), 3.85–3.70 (m, 8H, morpholine), 2.55 (s, 6H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 162.1 (pyrimidine-C2), 138.5–125.5 (Ar-C), 66.8 (morpholine), 21.3 (CH₃).
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 189–191°C.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Cyclocondensation | Morpholine cost | Bulk purchasing agreements |
| Nitration | HNO₃ handling | Continuous-flow reactors |
| Coupling | HATU expense | Catalyst recycling |
Environmental Impact
- Waste Streams : DMF and HATU byproducts require neutralization before disposal.
- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Structural Analogues in Herbicide Development
A closely related compound, 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide sodium salt , shares the trifluoromethylbenzamide scaffold but differs in substituents. Key distinctions include:
- Pyrimidine vs. Tetrazole Backbone : The sodium salt compound replaces the pyrimidine-morpholine system with a tetrazole ring, which enhances water solubility (critical for herbicide formulations) but may reduce membrane permeability compared to the morpholine-containing compound .
- Substituent Effects: The presence of a methylsulfanyl group and chlorine in the sodium salt likely increases herbicidal activity by enhancing electrophilic reactivity, whereas the dimethyl-morpholinopyrimidine group in the target compound may favor interactions with eukaryotic enzymes or receptors.
Table 1: Structural and Functional Comparison
Pharmaceutical Analogs with Pyrimidine Scaffolds
The compound N,N-dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide shares the trifluoromethylbenzamide group but incorporates a pyridine-piperazine system instead of pyrimidine-morpholine. Key differences include:
- Heterocycle Substitution: The pyridine-piperazine system may enhance binding to kinase targets (e.g., in oncology), whereas the morpholinopyrimidine group could modulate selectivity for other enzymes or receptors .
- Pharmacokinetic Properties: The dimethylamino group in the analog may improve oral bioavailability, while the morpholine ring in the target compound could influence metabolic stability via reduced cytochrome P450 interactions.
Table 2: Pharmacokinetic Comparison
Computational Insights into Binding Interactions
The Glide XP scoring function study highlights the importance of hydrophobic enclosure and hydrogen-bonding motifs in protein-ligand interactions . While direct data for the target compound are unavailable, its trifluoromethyl group and morpholine ring are predicted to contribute to:
- Hydrophobic Enclosure : The trifluoromethyl group may enhance binding in hydrophobic pockets, similar to observations in other benzamide derivatives .
- Hydrogen-Bonding Networks: The morpholine oxygen could act as a hydrogen-bond acceptor, a feature less prominent in non-oxygenated analogs like the tetrazole-based herbicide .
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological mechanisms, and implications for therapeutic applications.
Structural Overview
The compound is characterized by a pyrimidine ring , a morpholine moiety , and a trifluoromethyl-substituted benzamide . The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, making them more effective as pharmacological agents. Its chemical formula is , and it belongs to the class of benzamides, which are widely recognized for their diverse applications in drug development.
The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are crucial for various cellular processes, including cell division and signal transduction. Inhibiting these enzymes can lead to therapeutic effects in cancer and other diseases.
Key Mechanisms:
- Inhibition of Specific Kinases : The compound has shown potential in inhibiting Polo-like kinase 4 (PLK4), which is involved in centriole biogenesis. Overexpression of PLK4 can lead to cancerous growths due to abnormal cell division patterns .
- Induction of Apoptosis : By disrupting kinase signaling pathways, the compound may promote apoptosis in cancer cells, leading to reduced tumor growth.
- Modulation of Cell Cycle : It can affect the G1/S transition in the cell cycle, causing cell cycle arrest in certain cancer types .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | PLK4 Inhibition | Cell Proliferation Assay | Significant reduction in cell viability in cancer cell lines with PLK4 overexpression. |
| Study 2 | Apoptosis Induction | Flow Cytometry | Increased apoptotic cells observed after treatment compared to control groups. |
| Study 3 | Cell Cycle Arrest | Western Blot Analysis | Upregulation of p53 and downregulation of cyclin D1 post-treatment indicated G1 phase arrest. |
Case Study 1: Cancer Treatment
In a controlled study involving various cancer cell lines, this compound was tested for its efficacy against breast cancer cells. The results demonstrated that the compound effectively inhibited cell growth and induced apoptosis through PLK4 inhibition.
Case Study 2: Neuroprotection
Research has also explored its potential neuroprotective effects. In models of neurodegeneration, the compound exhibited protective properties against oxidative stress-induced cell death, suggesting its role as a therapeutic agent for neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
